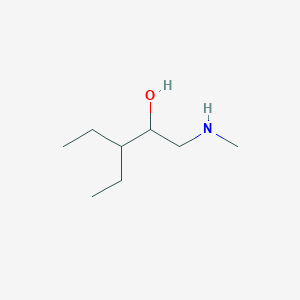
3-Ethyl-1-(methylamino)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(methylamino)pentan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an ethyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(methylamino)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-ethylpentan-2-one with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain the desired reaction conditions, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-(methylamino)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-ethylpentan-2-one or 3-ethylpentanal.
Reduction: Formation of 3-ethylpentane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Ethyl-1-(methylamino)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethyl-1-(methylamino)pentan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methylamino group may interact with receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
3-Methyl-1-pentanol: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-1-butanol: Similar structure but with a different carbon chain arrangement.
3-Ethyl-2-pentanol: Similar structure but with the hydroxyl group on a different carbon atom.
Uniqueness: 3-Ethyl-1-(methylamino)pentan-2-ol is unique due to the presence of both an ethyl group and a methylamino group attached to the same carbon atom
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
3-ethyl-1-(methylamino)pentan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(5-2)8(10)6-9-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
FVKGHVWDFUKTNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13558602.png)
![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)
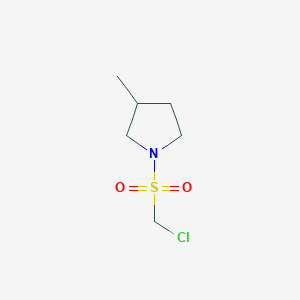

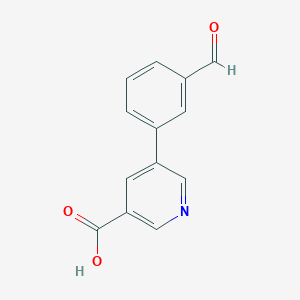
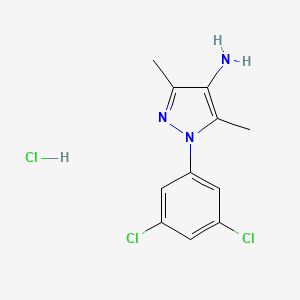
![N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride](/img/structure/B13558640.png)

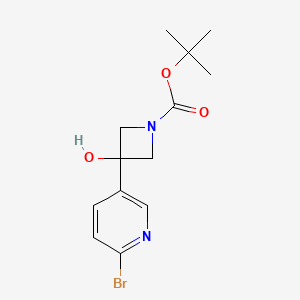
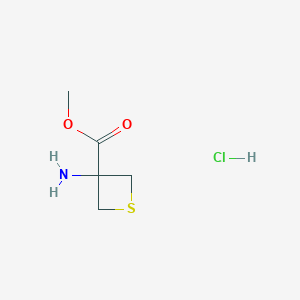
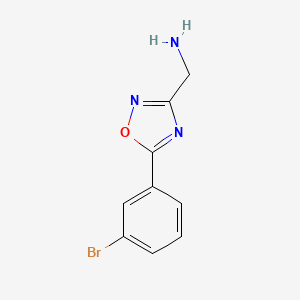
![1'-Methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13558676.png)

